

Cochlioquinone A IC50 comparison other DGAT inhibitors

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Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

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Target and Potency Comparison

The table below summarizes the key information on **Cochlioquinone A** and selected small-molecule DGAT1 inhibitors.

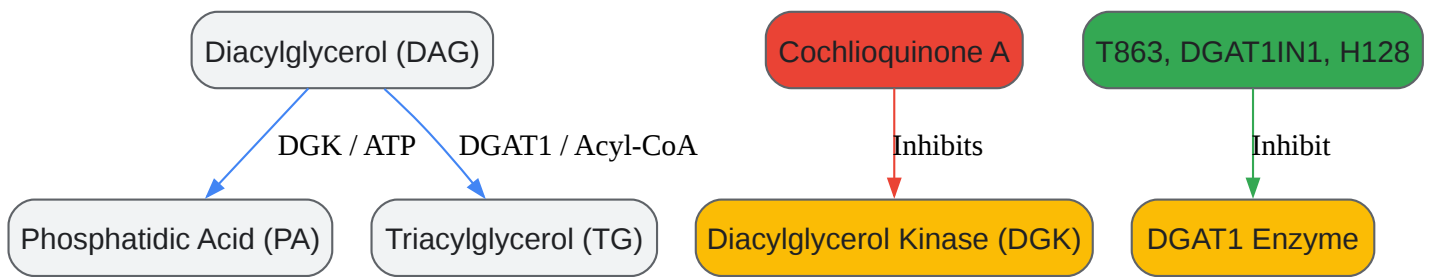
Compound Name	Primary Molecular Target	Reported Potency (IC50/Ki)	Experimental Context
Cochlioquinone A	Diacylglycerol Kinase (DGK) [1]	Ki = 3.1 μ M [1]	In vitro enzyme assay [1]
T863	DGAT1 [2] [3]	N/A (Potent inhibitor) [2] [3]	Cell-based assays & cryo-EM structural studies [2] [3]
DGAT1IN1	DGAT1 [2] [3]	N/A (Potent inhibitor) [2] [3]	Cell-based assays & cryo-EM structural studies [2] [3]
H128	DGAT1 [4]	IC50 = 98 nM [4]	Assay against human DGAT1 [4]

As shown, **Cochlioquinone A** is not a direct DGAT1 inhibitor but rather a specific inhibitor of Diacylglycerol Kinase (DGK) [1]. DGK and DGAT1 are both enzymes involved in lipid metabolism but play

different roles, which explains why their inhibitors are not directly comparable.

Mechanisms of Action

The different targets of these compounds lead to distinct mechanisms of action, illustrated below.



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This diagram shows how **Cochlioquinone A** and DGAT1 inhibitors act on different enzymes in the lipid metabolism pathway.

Structural Insights into DGAT1 Inhibition Recent cryo-EM structures reveal how small-molecule inhibitors like T863 and DGAT1IN1 bind to DGAT1:

- **T863**: Binds to the **cytosol-facing acyl-CoA binding tunnel**, blocking the entrance and competing with the fatty acyl-CoA substrate [2] [3].
- **DGAT1IN1**: Shares a similar scaffold with T863 but inserts **~1.2 Å deeper** into the tunnel. Its amide group forms hydrogen bonds with catalytic residues (His415 and Asn378), locking the inhibitor in the reaction center [2] [3].

Key Experimental Protocols

The data in the comparison table are derived from established biochemical and cellular assays:

1. DGAT1 Enzyme Activity Assay

- **Purpose**: To measure the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol [2] [3].

- **Typical Method:** Use purified human DGAT1 or microsomal membranes. The reaction is conducted with radiolabeled or fluorescent substrates, and product formation is quantified. Inhibitors are incubated with the enzyme to determine the concentration that reduces activity by 50% (IC50) [4].

2. Diacylglycerol Kinase (DGK) Assay

- **Purpose:** To measure the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA) [1].
- **Typical Method:** The assay uses a purified DGK enzyme preparation. The reaction includes diacylglycerol and ATP. Inhibition is determined by adding the test compound and measuring the reduction in PA production. The K_i (inhibition constant) is calculated from kinetic data [1].

3. Cellular Lipid Droplet Formation Assay

- **Purpose:** To assess the functional consequence of DGAT1 inhibition in cells [2] [3].
- **Typical Method:** Cells (e.g., SUM159) are incubated with oleic acid to stimulate lipid droplet formation. They are treated with the inhibitor, then fixed and stained with a lipid dye (e.g., BODIPY). Lipid droplet reduction is quantified via fluorescence microscopy or flow cytometry [2] [3].

Interpretation Guide

When reviewing this data, keep in mind:

- **Target Specificity:** **Cochlioquinone A**'s primary action on DGK means its effects in cellular or animal models cannot be automatically attributed to DGAT1 inhibition [1].
- **Data Context:** IC50 values are highly dependent on assay conditions. The provided values are valid within their specific experimental contexts and should be used as a reference rather than for direct, absolute comparisons [5].

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References

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